4-Aminopiperidine-1-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
4-Aminopiperidine-1-carboxamide dihydrochloride is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can influence gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the activity of HDACs . This inhibition occurs at a concentration of 1 μM . By inhibiting HDACs, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This can result in changes in gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway . By inhibiting HDACs, the compound disrupts this pathway, leading to an increase in acetylated histones. This can affect various downstream processes, including gene expression, protein function, and cell behavior.
Result of Action
The inhibition of HDACs by this compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected. For example, changes in gene expression could influence cell growth, differentiation, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-1-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-aminopiperidine with a carboxylating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-Aminopiperidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include lactams, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
4-Aminopiperidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Another amine derivative used in neurological research.
Piperidine: The parent compound, widely used in organic synthesis.
Pyrrolidine: A structurally similar compound with different chemical properties.
Uniqueness
4-Aminopiperidine-1-carboxamide dihydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to form stable salts and undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-aminopiperidine-1-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5-1-3-9(4-2-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFMXHDHVVYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-60-1 |
Source
|
Record name | 4-aminopiperidine-1-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.